molecular formula C23H26O12 B13839275 [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate

[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate

Cat. No.: B13839275
M. Wt: 494.4 g/mol
InChI Key: TWTREYLUQKYYMM-OXUVVOBNSA-N
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Description

Lindleyin is a phytochemical compound isolated from the rhizome of the plant Rheum palmatum, commonly known as rhubarb. It is classified as a novel phytoestrogen, meaning it mimics the activity of estrogen in the body by binding to estrogen receptors. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of endocrinology and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lindleyin can be synthesized through various chemical processes, although it is primarily extracted from natural sources. The extraction process involves isolating the compound from the rhizome of Rheum palmatum using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to obtain pure lindleyin .

Industrial Production Methods: Industrial production of lindleyin typically involves large-scale extraction from rhubarb plants. The process includes harvesting the rhizomes, drying them, and then using solvent extraction methods to isolate lindleyin. The extract is further purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Lindleyin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lindleyin has a wide range of scientific research applications, including:

Mechanism of Action

Lindleyin exerts its effects primarily through binding to estrogen receptors (ERα and ERβ). By mimicking the action of natural estrogens, it can activate or inhibit the transcription of estrogen-responsive genes. This binding triggers a cascade of molecular events that lead to various biological responses, such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Uniqueness of Lindleyin: Lindleyin is unique due to its specific binding affinity to both ERα and ERβ, which may result in distinct biological effects compared to other phytoestrogens. Its presence in rhubarb, a commonly used medicinal plant, also makes it more accessible for research and potential therapeutic applications .

Properties

Molecular Formula

C23H26O12

Molecular Weight

494.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutoxy)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C23H26O12/c1-11(24)6-7-32-13-2-4-14(5-3-13)34-23-21(30)20(29)19(28)17(35-23)10-33-22(31)12-8-15(25)18(27)16(26)9-12/h2-5,8-9,17,19-21,23,25-30H,6-7,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1

InChI Key

TWTREYLUQKYYMM-OXUVVOBNSA-N

Isomeric SMILES

CC(=O)CCOC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Canonical SMILES

CC(=O)CCOC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Origin of Product

United States

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